Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C17H19BrO6 and its molecular weight is 399.237. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Benzofuran Derivatives
Benzofuran derivatives have been synthesized and characterized for various biological activities. Mubarak et al. (2007) investigated new benzofuran derivatives, such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, for their in vitro anti-HIV-1 and HIV-2 activities. These compounds showed potential to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Hetero-Diels-Alder Additions and Transformations
Zhuo et al. (1995) focused on the cycloadditions of α,β-unsaturated-acyl cyanides with 1-bromo-2-ethoxyethene, leading to 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles. These compounds were then transformed into various derivatives, showcasing the versatility of benzofuran compounds in chemical synthesis (Zhuo et al., 1995).
Antimicrobial Screening of Benzofuran Compounds
Kumari et al. (2019) reported the synthesis of 5-bromobenzofuranyl aryl ureas and carbamates, demonstrating their antimicrobial potential. These findings suggest the importance of benzofuran derivatives in developing new antimicrobial agents (Kumari et al., 2019).
Novel Synthesis of Benzofuran-Quinoline Derivatives
Gao et al. (2011) described the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives, highlighting the chemical diversity and potential pharmaceutical applications of benzofuran derivatives (Gao et al., 2011).
Properties
IUPAC Name |
ethyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO6/c1-5-21-16(19)10(4)24-14-7-11-13(8-12(14)18)23-9(3)15(11)17(20)22-6-2/h7-8,10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZHIOMSPVQYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(C)C(=O)OCC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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